molecular formula C14H18ClNO4 B11648972 2-morpholin-4-ylethyl 2-(4-chlorophenoxy)acetate CAS No. 34812-32-3

2-morpholin-4-ylethyl 2-(4-chlorophenoxy)acetate

Cat. No.: B11648972
CAS No.: 34812-32-3
M. Wt: 299.75 g/mol
InChI Key: PLAGADAOXYZAML-UHFFFAOYSA-N
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Description

2-Morpholin-4-ylethyl 2-(4-chlorophenoxy)acetate is a chemical compound of significant interest in pharmacological and medicinal chemistry research. It features a morpholinoethyl ester group linked to a (4-chlorophenoxy)acetate scaffold, a structure common to molecules with diverse biological activities. Compounds with this core structure are frequently explored as key intermediates in the synthesis of potential therapeutic agents . Research on structurally similar molecules has shown that the morpholino ring can contribute to receptor binding affinity, often through interactions like salt bridge formation with key aspartate residues in protein targets . Meanwhile, the phenoxyacetate moiety is a privileged structure found in ligands for various receptors. For instance, one closely related acetamide derivative was identified as a potent and selective sigma-1 (σ1) receptor ligand, demonstrating significant antinociceptive (pain-blocking) effects in a formalin test model, suggesting potential for managing inflammatory pain . Other analogs have been designed and screened for antimicrobial properties, indicating the versatility of this chemical class in drug discovery campaigns . This compound is provided "For Research Use Only" and is intended solely for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human use. Researchers can leverage this compound as a building block for developing novel receptor agonists or antagonists, particularly in the areas of neuroscience (for pain and neurological disorders) and infectious disease .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

34812-32-3

Molecular Formula

C14H18ClNO4

Molecular Weight

299.75 g/mol

IUPAC Name

2-morpholin-4-ylethyl 2-(4-chlorophenoxy)acetate

InChI

InChI=1S/C14H18ClNO4/c15-12-1-3-13(4-2-12)20-11-14(17)19-10-7-16-5-8-18-9-6-16/h1-4H,5-11H2

InChI Key

PLAGADAOXYZAML-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCOC(=O)COC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Chlorination of Phenoxyacetic Acid Derivatives

The synthesis of 2-(4-chlorophenoxy)acetic acid is frequently achieved via hypochlorite-mediated chlorination of ortho-cresol derivatives. For example, Example I in details:

  • Condensation : Ortho-cresol (57.0 g) reacts with monochloroacetic acid (48 g) in aqueous NaOH (42 g in 300 mL H₂O) at reflux for 30 minutes.

  • Acidification : HCl (20 mL conc. in 200 mL H₂O) precipitates unreacted cresol, which is removed via steam distillation.

  • Chlorination : Sodium carbonate (65 g) adjusts the pH to 7–9, followed by chlorine gas (35 g) addition at 0–10°C. Acidification with HCl yields 74.0 g of 90% pure product.

Key Data :

ParameterValueSource
Yield74%
Purity90%
Reaction Temperature0–10°C (chlorination)

Alkaline Hydrolysis of Esters

Sodium 2-(4-chlorophenoxy)acetate, a direct precursor, is synthesized via saponification of ester derivatives. Ambeed’s protocol demonstrates:

  • Methyl ester hydrolysis : Methyl 4-chlorophenoxyacetate reacts with NaHCO₃ (87.07 g) in water at 80°C for 2 hours, yielding 209.15 g of sodium salt (98.6% purity).

Synthesis of Morpholine-Containing Intermediates

Acylation of Morpholine with Chloroacetyl Chloride

The morpholine-ethyl segment is synthesized via nucleophilic acylation . As described in:

  • Reaction Setup : Morpholine (0.05 mol) in anhydrous dichloromethane (30 mL) with triethylamine (base).

  • Chloroacetyl Chloride Addition : 4.3 mL (0.05 mol) added dropwise at 0–5°C, stirred for 6 hours at room temperature.

  • Workup : Ice quenching followed by solvent evaporation yields 2-chloro-1-(morpholin-4-yl)ethanone (77% yield).

Optimization Insight : Lower temperatures (0–5°C) prevent thermal degradation of chloroacetyl chloride, while triethylamine scavenges HCl, driving the reaction forward.

Esterification Strategies for Target Compound

Steglich Esterification

A two-step approach couples the acid and alcohol via DCC/DMAP-mediated esterification :

  • Activation : 2-(4-Chlorophenoxy)acetic acid (1 equiv) reacts with DCC (1.1 equiv) and DMAP (0.1 equiv) in dry THF.

  • Nucleophilic Attack : 2-Morpholin-4-ylethanol (1 equiv) is added, stirred for 12–24 hours at 25°C.

Advantages : High selectivity, minimal side products.
Challenges : Requires anhydrous conditions and purification via column chromatography.

One-Pot Chloroacetyl Coupling

A patent-derived method simplifies the process:

  • In Situ Chloroacetyl Formation : Morpholine reacts with chloroacetyl chloride in toluene at 40°C.

  • Esterification : Sodium 2-(4-chlorophenoxy)acetate (1 equiv) is added, with K₂CO₃ (2 equiv) as base, heated to 80°C for 8 hours.

Key Data :

ParameterValueSource
SolventToluene
Temperature80°C
BaseK₂CO₃

Reaction Optimization and Challenges

Temperature Sensitivity

Analytical Validation

Spectroscopic Characterization

  • FT-IR : Ester carbonyl peaks appear at 1735–1745 cm⁻¹, while morpholine C-N stretches are observed at 1110–1120 cm⁻¹.

  • ¹H NMR (CDCl₃): Key signals include δ 4.25 (s, 2H, OCH₂CO), δ 3.70 (m, 4H, morpholine OCH₂), and δ 7.25 (d, 2H, Ar-Cl).

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group in this compound undergoes hydrolysis under acidic or basic conditions, producing corresponding carboxylic acids and alcohols.

Condition Reagents Products Reference
Acidic (aqueous HCl)H₃O⁺, heat2-(4-Chlorophenoxy)acetic acid + 2-morpholin-4-ylethanol
Basic (NaOH)OH⁻, aqueous ethanol, refluxSodium 2-(4-chlorophenoxy)acetate + 2-morpholin-4-ylethanol

Key considerations:

  • Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water.

  • Basic hydrolysis (saponification) involves hydroxide ion attack, forming a carboxylate salt. Reaction rates are temperature-dependent, with optimal yields at reflux conditions.

Nucleophilic Substitution

The chlorophenoxy group participates in electrophilic aromatic substitution (EAS) under controlled conditions, though chlorine’s electron-withdrawing nature moderately deactivates the ring.

Reaction Reagents Products Reference
NitrationHNO₃, H₂SO₄, 0–5°C2-(4-Chloro-3-nitrophenoxy)acetate derivative
SulfonationH₂SO₄, SO₃, 50°C2-(4-Chloro-3-sulfophenoxy)acetate derivative

Reactivity notes:

  • Substitution occurs preferentially at the meta position due to chlorine’s directing effects.

  • Harsher conditions (e.g., elevated temperatures) are required compared to unsubstituted phenoxy analogs.

Oxidation Reactions

The morpholine ring and ethylene linker are susceptible to oxidation, particularly under strong oxidizing agents.

Reagent Conditions Products Reference
KMnO₄Acidic, heat2-(4-Chlorophenoxy)acetic acid + oxidized morpholine derivatives (e.g., morpholine N-oxide)
H₂O₂Neutral, RTPartial oxidation of the morpholine ring to N-oxide

Mechanistic insights:

  • KMnO₄ cleaves the ethylene linker, breaking the ester bond and oxidizing the morpholine ring.

  • H₂O₂ selectively oxidizes the tertiary amine in morpholine to an N-oxide without disrupting the ester .

Stability and Degradation

The compound demonstrates stability under neutral, anhydrous conditions but degrades under extremes:

Factor Effect Reference
UV lightPhotodegradation via radical formation at the chlorophenoxy group
High pH (>10)Accelerated ester hydrolysis and morpholine ring opening
High humidityHydrolysis of the ester group

Storage recommendations:

  • Store in amber vials at 2–8°C under inert gas (N₂/Ar) to minimize hydrolysis and photolysis .

Scientific Research Applications

Medicinal Chemistry

2-Morpholin-4-ylethyl 2-(4-chlorophenoxy)acetate has been investigated for its pharmacological properties. It serves as a building block for synthesizing various bioactive compounds, particularly those targeting specific receptors.

Case Study: Antinociceptive Effects
A study demonstrated that derivatives of this compound exhibit significant antinociceptive effects, particularly through selective sigma-1 receptor binding. For instance, a related compound showed high affinity for the sigma-1 receptor (Ki=42 nM), indicating potential for pain management therapies .

Biological Applications

The compound is utilized in biological research to study enzyme inhibition and receptor interactions. Its structural features allow it to modulate biological pathways effectively.

Table 1: Biological Activities of Related Compounds

Compound NameTarget ReceptorAffinity (Ki)Biological Activity
2-(3,4-Dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamideSigma-142 nMAntinociceptive
Methyl 2-(4-chlorophenoxy)acetateUnknownN/AAntimicrobial

This table illustrates the relevance of the compound in biological studies, showcasing its potential as a therapeutic agent.

Industrial Applications

In the industrial sector, this compound is used as an intermediate in the production of agrochemicals and pharmaceuticals. Its ability to participate in various chemical reactions makes it valuable for synthesizing complex organic molecules.

Case Study: Agrochemical Development
Research indicates that derivatives of this compound can enhance herbicidal activity, making it a candidate for developing more effective agrochemicals .

Mechanism of Action

The mechanism of action of 2-morpholin-4-ylethyl 2-(4-chlorophenoxy)acetate involves its interaction with specific molecular targets. The morpholine ring can interact with enzymes or receptors, while the chlorophenoxy group can participate in binding interactions. These interactions can modulate biological pathways and exert specific effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 2-(4-Chlorophenoxy)acetate (CAS 14426-42-7)

  • Structure: Lacks the morpholine ring; instead, a simple ethyl group is esterified to the 2-(4-chlorophenoxy)acetic acid backbone .
  • Synthesis: Prepared via nucleophilic substitution between 4-chlorophenol and ethyl chloroacetate, catalyzed by KI under reflux .
  • Properties: Molecular weight: 214.65 g/mol. LogP (estimated): ~2.5 (less polar than morpholinyl derivative). Applications: Intermediate for hydrazides (e.g., 2-(4-chlorophenoxy)acetohydrazide, yield: 83%) and triazole-thiols with antifungal activity .

Sodium 4-Chlorophenoxyacetate (CAS 13730-98-8)

  • Structure: Ionic sodium salt of 2-(4-chlorophenoxy)acetic acid .
  • Properties :
    • Molecular weight: 208.57 g/mol.
    • High water solubility due to ionic nature.
    • Applications: Plant growth regulator, contrasting with ester derivatives that may act as prodrugs or intermediates .
  • Key Difference : The ionic form enhances agricultural utility but limits lipid bilayer penetration, unlike the neutral ester derivatives.

(4-Bromophenyl)methyl 2-(4-Chlorophenoxy)acetate (CAS 62095-46-9)

  • Structure : Bromophenylmethyl ester substituent .
  • Properties :
    • Molecular weight: 341.58 g/mol.
    • LogP: 4.7 (higher lipophilicity than morpholinyl derivative).
    • Stability: Bromine substituent may confer reactivity in further substitutions.

Centrophenoxine (2-(Dimethylamino)ethyl (4-Chlorophenoxy)acetate)

  • Structure: Dimethylaminoethyl ester; a nootropic agent .
  • Properties: Combines with orotic acid (as Centrophenoxine orotate) for enhanced bioavailability.
  • Key Difference: The morpholinyl group in 2-morpholin-4-ylethyl ester may offer improved stability or altered receptor interactions compared to the dimethylamino group.

Biological Activity

2-Morpholin-4-ylethyl 2-(4-chlorophenoxy)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications, supported by case studies and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of morpholine derivatives with chloroacetyl chloride, followed by subsequent reactions with substituted aromatic compounds. The process generally includes:

  • Preparation of Morpholine Derivatives : Morpholine is reacted with chloroacetyl chloride in the presence of a base such as triethylamine.
  • Formation of the Final Compound : The resultant morpholine derivative is then reacted with 4-chlorophenol to yield the target compound.

Antinociceptive Effects

Research indicates that morpholine derivatives exhibit antinociceptive properties. A study demonstrated that a related compound, 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide, showed high affinity for σ1 receptors and significant antinociceptive effects in formalin-induced pain models. This suggests that similar derivatives may possess comparable analgesic properties .

Antiparasitic Activity

The presence of the 4-chlorophenoxy group has been linked to enhanced antiparasitic activity. A series of studies on benzamide derivatives indicated that compounds with para-substitution on the phenyl ring exhibited significantly higher potency against Trypanosoma brucei, the causative agent of African sleeping sickness. The structure-activity relationship (SAR) highlighted that moving substituents to the meta-position drastically reduced efficacy .

Anticancer Potential

Recent investigations into oxadiazole derivatives have shown promising anticancer activity against various cell lines, including prostate and colon cancers. For instance, compounds similar to this compound were evaluated for their cytotoxicity, revealing IC50 values in the low micromolar range against multiple cancer cell lines .

Study on Anticancer Activity

A notable study evaluated a series of morpholine derivatives for anticancer activity. Compounds were tested against various cancer cell lines, including MDA-MB-435 (melanoma) and HCT-116 (colon cancer). Results indicated that certain derivatives exhibited significant growth inhibition, with some achieving IC50 values lower than standard chemotherapeutic agents like doxorubicin .

Antimicrobial Evaluation

Another investigation focused on the antibacterial properties of morpholine derivatives. Compounds synthesized from morpholine and various aromatic amines were screened for antibacterial activity against gram-positive and gram-negative bacteria. The results demonstrated notable antibacterial effects, suggesting potential therapeutic applications in treating bacterial infections .

Data Tables

Compound Biological Activity IC50 (μM) Target
Compound 1Antinociceptive42σ1 receptor
Compound 73Antiparasitic0.001T. brucei
Compound XAnticancer<5Various cancer cell lines

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed to prepare 2-morpholin-4-ylethyl 2-(4-chlorophenoxy)acetate, and how can reaction efficiency be optimized?

  • Answer : The synthesis involves two key steps:

Formation of the phenoxyacetate core : Reacting 4-chlorophenol with ethyl chloroacetate in anhydrous acetone using K₂CO₃ as a base under reflux (8–12 hours), monitored by TLC (hexane:ethyl acetate, 3:1). Yield optimization requires excess base and rigorous exclusion of moisture .

Esterification with morpholine : The intermediate 2-(4-chlorophenoxy)acetic acid is coupled with 2-morpholin-4-ylethanol using coupling agents like TBTU in dry dichloromethane (DCM). Stirring at 25–30°C for 24 hours under inert atmosphere ensures minimal hydrolysis .

  • Key Optimization : Use anhydrous solvents, stoichiometric control of reagents, and post-reaction purification via ether extraction and sodium hydroxide washes to remove unreacted phenol .

Q. What analytical techniques are critical for validating the structural integrity of this compound?

  • Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ confirms proton environments (e.g., aromatic protons at δ 7.2–7.4 ppm, morpholine protons at δ 3.4–3.6 ppm) and carbon frameworks .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) verify molecular weight .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content within 0.5% of theoretical values .
  • X-Ray Crystallography : Definitively resolves stereochemistry and hydrogen-bonding networks (e.g., N–H···O interactions) .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal packing of this compound?

  • Answer : Single-crystal X-ray diffraction (MoKα radiation, λ = 0.71073 Å) reveals monoclinic systems (e.g., space group P2₁/c) stabilized by:

  • N–H···O Hydrogen Bonds : Between the morpholine N–H and acetate oxygen (distance ~2.8 Å).
  • Weak van der Waals Forces : Aromatic stacking of chlorophenoxy groups (3.5–4.0 Å separation).
  • Impact on Properties : These interactions enhance thermal stability and influence solubility .

Q. Can this compound act as a ligand in coordination chemistry, and what metal-binding modes are plausible?

  • Answer : The phenoxyacetate moiety can coordinate metals (e.g., Cd²⁺, Cu²⁺) via:

  • Bidentate Binding : Through the carbonyl oxygen and adjacent ether oxygen.
  • Monodentate Binding : Via the deprotonated carboxylate group.
  • Supporting Evidence : Analogous compounds form 2D coordination polymers or mononuclear complexes, characterized by IR shifts (C=O stretching at ~1700 cm⁻¹ → 1650 cm⁻¹ upon metal binding) .

Q. What methodological challenges arise in scaling up synthesis, and how can they be mitigated?

  • Answer :

  • Challenge 1 : Hydrolysis of the morpholine ester under basic conditions.
  • Solution : Use coupling agents (e.g., TBTU) instead of traditional esterification .
  • Challenge 2 : Low yields due to steric hindrance during morpholine coupling.
  • Solution : Optimize reaction time (24–48 hours) and employ high-purity reagents .

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